molecular formula C19H19ClN2O3S B2492416 N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide CAS No. 1171243-46-1

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide

Cat. No.: B2492416
CAS No.: 1171243-46-1
M. Wt: 390.88
InChI Key: HAHLFXUSRQCQFE-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a synthetic small molecule with the CAS Number 1171243-46-1 and a molecular weight of 390.88 g/mol . Its chemical structure is defined by the molecular formula C₁₉H₁₉ClN₂O₃S and incorporates two key heterocyclic moieties: a 4-chlorobenzothiazole group and a 2,5-dimethylfuran-3-carboxamide unit, the latter of which is further functionalized with a (tetrahydrofuran-2-yl)methyl chain . Benzothiazole derivatives are a significant area of investigation in medicinal chemistry due to their diverse pharmacological profiles . Scientific literature has extensively documented that compounds containing the benzothiazole core possess a broad range of biological activities, including notable anti-tubercular properties . This makes them valuable scaffolds in the search for new therapeutic agents, particularly against drug-resistant strains of Mycobacterium tuberculosis . As such, this compound serves as a crucial building block and pharmacological tool for researchers exploring structure-activity relationships (SAR), conducting high-throughput screening campaigns, and developing novel bioactive agents. The compound is supplied with a minimum purity of 90% and is intended for research purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-11-9-14(12(2)25-11)18(23)22(10-13-5-4-8-24-13)19-21-17-15(20)6-3-7-16(17)26-19/h3,6-7,9,13H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLFXUSRQCQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have shown that it can interact with various proteins, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzothiazole-carboxamide scaffold with analogs such as N-(2-(2-chloro-6-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4p) . Key structural differences include:

  • Benzothiazole substitution : The target compound has a 4-chloro-benzothiazole, whereas 4p features a 1,2-benzothiazole with a 3-acetamide group.
  • Heterocyclic moieties: The oxolane (tetrahydrofuran) methyl group in the target compound contrasts with the thiazolidinone ring in 4p.
  • Furan vs. acetamide : The 2,5-dimethylfuran in the target compound replaces the acetamide-linked aromatic system in 4p.

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Compound 4p
Benzothiazole substitution 4-chloro 1,2-benzothiazole-3-ylacetamide
Secondary heterocycle Oxolane (tetrahydrofuran) methyl 4-oxo-1,3-thiazolidinone
Key functional groups 2,5-dimethylfuran, carboxamide Acetamide, thiazolidinone
Molecular weight* ~420 g/mol (estimated) 432.89 g/mol
Solubility Likely enhanced by oxolane methyl group Moderate (dependent on DMSO/Tween 80 mixtures)

*Molecular weight calculated based on formula.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole core, followed by the introduction of the furan and oxolane moieties. The compound can be characterized using techniques such as NMR, LC-MS, and HPLC to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound B7A4311.0
Compound 4iA5490.5
N-(4-chloro...)A549TBDCurrent Study

Anti-inflammatory Effects

Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicate that these compounds can significantly reduce the expression of inflammatory markers such as IL-6 and TNF-α in macrophage cell lines . This suggests a dual role in both inhibiting tumor growth and modulating inflammatory responses.

Toxicity Assessment

The toxicity of this compound has been assessed using zebrafish embryos as a model organism. The results indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, further studies are required to fully understand the safety profile .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives for their anticancer effects against multiple cell lines. The lead compound demonstrated a significant reduction in cell viability at concentrations as low as 1 µM .
  • Inflammatory Response Modulation : Another investigation focused on the modulation of inflammatory pathways by benzothiazole derivatives. The study found that specific compounds could inhibit NF-kB signaling pathways, leading to reduced cytokine production in macrophages .

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